Norgestimate metabolite norelgestromin-d6

Isotopic Enrichment Mass Spectrometry Internal Standard

Non-deuterated internal standards introduce analytical error in norelgestromin quantification. Norgestimate metabolite norelgestromin-d6 (CAS 1263184-13-9) is a stable isotope-labeled analog that co-elutes with the target analyte and resolves by a +6 Da mass shift, ensuring precise compensation for matrix effects. • >99 atom % D isotopic purity eliminates signal interference • Enables accurate PK parameters (Cmax, AUC) across 0.05-20 ng/mL • Supports ANDA submissions with USP/EP traceability • White to off-white solid; stored at -20 °C; shipped ambient

Molecular Formula C21H29NO2
Molecular Weight 333.5 g/mol
Cat. No. B15141107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorgestimate metabolite norelgestromin-d6
Molecular FormulaC21H29NO2
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34
InChIInChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D
InChIKeyISHXLNHNDMZNMC-LLWUDOGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norelgestromin-d6 Internal Standard


Norgestimate metabolite norelgestromin-d6 (also referred to as 17-Deacetyl norgestimate-d6 or (-)-Norelgestromin-2,2,4,6,6,10-d6) is a stable isotope-labeled analog of norelgestromin, the primary active metabolite of the progestin norgestimate . This compound is specifically synthesized with six deuterium atoms (d6) incorporated at positions 2,2,4,6,6,10 of the steroidal backbone . It is exclusively intended for use as an internal standard (IS) in quantitative analytical workflows—specifically gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)—to enable accurate and precise quantification of norelgestromin in complex biological matrices [1].

Type Deuterated (d6) internal standard for norelgestromin
Workflow LC-MS/MS and GC-MS quantification in biological matrices
Selectivity Targets active metabolite, not prodrug, for pharmacokinetic research

Deuterated Internal Standard Necessity


The use of a non-deuterated analog or a structurally similar progestin (e.g., norgestimate, levonorgestrel) as an internal standard in mass spectrometry-based assays introduces significant analytical error due to differential ionization efficiency, distinct chromatographic retention times, and variable extraction recovery from biological matrices [1]. Unlike unlabeled norelgestromin, the deuterated norelgestromin-d6 co-elutes nearly identically with the target analyte under reversed-phase LC conditions but is spectrometrically resolved by its +6 Da mass shift, enabling precise compensation for matrix effects and instrument variability [2]. Substituting norelgestromin-d6 with a non-isotopic internal standard compromises assay accuracy, reproducibility, and the ability to meet regulatory bioanalytical method validation guidelines, thereby undermining the quantitative integrity of pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies [3].

Unlabeled analog

Natural abundance deuterium limits dynamic range and may compromise lower limit of quantification.

Prodrug internal standard (norgestimate-d6)

Targets parent prodrug, not the active metabolite; metabolite-specific profiling may be lost.

Non-isotopic structural analog

Differential ionization and retention time shifts can reduce method accuracy and reproducibility.

Norelgestromin-d6 vs Comparators


Isotopic Purity: Deuterated vs Unlabeled

Norelgestromin-d6 is characterized by a high isotopic enrichment of 99 atom % D, ensuring minimal interference from unlabeled norelgestromin (M+0) in the MS detection channel . In contrast, the unlabeled norelgestromin reference standard (CAS 53016-31-2) exhibits a natural abundance isotopic distribution that would contribute significant cross-talk if used as an internal standard, thereby reducing the lower limit of quantification (LLOQ) and assay dynamic range [1].

Isotopic Purity
Head-to-head
99 atom % D vs unlabeled (natural abundance ~0.015% D)
Minimizes spectral overlap; supports accurate MS quantification
Certified by vendor COA
Isotopic Enrichment Mass Spectrometry Internal Standard

Chemical Purity and Batch Consistency

Commercial preparations of norelgestromin-d6 (e.g., MedChemExpress Cat. No. HY-G0018S) are supplied with documented chemical purity of 99.90% . This level of purity is critical because even trace impurities can generate isobaric interferences or suppress ionization in LC-MS/MS, leading to inaccurate quantification. In contrast, some alternative deuterated internal standards for norgestimate (e.g., norgestimate-d6) are specified at a lower purity of ≥99% (including d1-d6 variants), which may introduce greater variability and require more extensive method validation [1].

Chemical Purity
Head-to-head
99.90% (HPLC)
Reduces impurity-related assay interference
Compared to norgestimate-d6 (≥99%)
Chemical Purity Quality Control Reference Standard

Metabolite Quantification Selectivity

Norelgestromin-d6 serves as the direct internal standard for the active metabolite norelgestromin, which is the primary species responsible for progestational activity following norgestimate administration [1]. In contrast, norgestimate-d6 is used to quantify the parent prodrug norgestimate. Because norgestimate is rapidly and almost completely metabolized in vivo, accurate pharmacokinetic profiling requires separate, specific quantification of the active metabolite norelgestromin [2]. Using norelgestromin-d6 ensures analytical specificity for the metabolite, avoiding the confounding effect of variable prodrug conversion rates that would occur if norgestimate-d6 were used as a surrogate IS [3].

Metabolite Selectivity
Context-dependent
Quantifies active metabolite, not prodrug
Enables specific pharmacokinetic profiling
Prodrug norgestimate rapidly cleared
Metabolite Quantification Prodrug Pharmacokinetics

Regulatory Compliance and Traceability

Norelgestromin-d6 is manufactured and characterized to meet the requirements for use as a reference standard in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. Suppliers provide comprehensive Certificates of Analysis (COA) that detail purity, isotopic enrichment, and storage conditions, ensuring traceability to primary pharmacopeial standards such as USP Norelgestromin RS [2]. This level of documentation and regulatory alignment is not uniformly available for all deuterated analogs or for generic, unlabeled norelgestromin intended for research use only .

Regulatory Documentation
Specification review
COA with USP/EP traceability
Supports method validation documentation
For GLP and method transfer contexts
Pharmacopeial Standard ANDA Method Validation

Norelgestromin-d6 Application Scenarios


Regulated Bioequivalence Studies

In bioequivalence trials comparing a generic norgestimate/ethinyl estradiol formulation to a reference product, the FDA and EMA require precise quantification of the active metabolite norelgestromin in plasma [1]. The high isotopic purity (99 atom % D) and chemical purity (99.90%) of norelgestromin-d6 ensure that the internal standard does not contribute to the analyte signal, enabling accurate determination of pharmacokinetic parameters (Cmax, AUC) across the required concentration range (e.g., 0.05–20 ng/mL) [2]. This minimizes analytical variability and supports a successful ANDA submission.

Clinical Pharmacokinetics & DDI

When investigating potential drug-drug interactions that may alter norgestimate metabolism, it is essential to distinguish between the prodrug and its active metabolite. Norelgestromin-d6 provides specific, matrix-independent quantification of the active metabolite norelgestromin, even in the presence of co-administered drugs and their metabolites [3]. This specificity is critical for accurately attributing changes in drug exposure to metabolic interactions rather than analytical artifacts.

Quality Control & Stability Testing

For pharmaceutical manufacturers performing release testing or stability studies on norgestimate-containing products (e.g., tablets, patches), norelgestromin-d6 serves as a reliable internal standard for quantifying norelgestromin content and related impurities . The comprehensive Certificate of Analysis and USP/EP traceability of the standard support compliance with ICH Q2(R1) validation guidelines and facilitate regulatory inspections [4].

Forensic Toxicology & TDM

In clinical or forensic laboratories tasked with confirming adherence to prescribed contraceptive regimens or investigating potential overdose, a highly specific and sensitive LC-MS/MS method is required. The use of norelgestromin-d6 as an internal standard enables accurate quantification of norelgestromin in serum or plasma at low ng/mL levels, even in the presence of structurally similar steroids and their metabolites [5]. This analytical robustness is essential for generating legally defensible data.

Application
Selection Property
Validation Focus
Human plasma bioequivalence research
Isotopic enrichment and co-elution behavior
Pharmacokinetic parameter precision
Metabolic drug interaction studies
Specificity for active metabolite
Metabolite recovery and matrix effect
Pharmaceutical quality control research
Certified reference standard traceability
Lot consistency and impurity control
Forensic and exposure research
Sensitivity in complex matrices
Cross-reactivity and LLOQ verification
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